molecular formula C12H15NO3 B1588533 2-Morpholin-4-ylmethylbenzoic acid CAS No. 868543-19-5

2-Morpholin-4-ylmethylbenzoic acid

Cat. No. B1588533
M. Wt: 221.25 g/mol
InChI Key: SSEVULBAGRUOPS-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylmethylbenzoic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Morpholin-4-ylmethylbenzoic acid is SSEVULBAGRUOPS-UHFFFAOYSA-N . The compound has a linear formula of C12H15NO3 .


Physical And Chemical Properties Analysis

2-Morpholin-4-ylmethylbenzoic acid is a solid compound . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

The study of 2-Morpholin-4-ylmethylbenzoic acid and its derivatives in scientific research primarily revolves around their synthesis, molecular structure, and potential biological activities. For instance, derivatives incorporating the morpholine moiety, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been synthesized and analyzed for their molluscicidal effects, showcasing the compound's utility in biological control applications (Duan et al., 2014). Similarly, the synthesis of morpholine derivatives for the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in DNA repair processes, highlights their potential in therapeutic applications, particularly in enhancing the efficacy of radiotherapy (C. Cano et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of morpholine derivatives, such as the study of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole and its morpholinomethyl derivative, provides insights into the intermolecular interactions and supramolecular networks that could be influential in designing compounds with desired physical and chemical properties (A. Banu et al., 2013).

Nonlinear Optical (NLO) Properties

Research into the nonlinear optical (NLO) properties of morpholine derivatives, such as morpholin-4-ium p-aminobenzoate, reveals their potential in NLO applications. These studies, which include thermal, optical, and second harmonic generation (SHG) analyses, suggest the suitability of such compounds for various technological applications (G. Shanmugam et al., 2012).

Pharmacological Investigations

Pharmacological investigations of morpholine derivatives, such as the study on new alkoxybenzamides, reveal their tranquillizing and analgesic effects, indicating their potential utility in medical treatments (L. Vargha et al., 1962).

Photophysical Characterization

The synthesis and photophysical characterization of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provide valuable insights into their emission spectra and excited-state transitions, which could be crucial for applications in optoelectronic devices (Taylor Chin et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVULBAGRUOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424445
Record name 2-Morpholin-4-ylmethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylmethylbenzoic acid

CAS RN

868543-19-5
Record name 2-Morpholin-4-ylmethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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